molecular formula C28H46O3 B12775485 Nephalsterol B CAS No. 61737-96-0

Nephalsterol B

Cat. No.: B12775485
CAS No.: 61737-96-0
M. Wt: 430.7 g/mol
InChI Key: ASVPJZYKMFULLZ-MSCHIYEMSA-N
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Description

Nephalsterol B is a 19-hydroxylated sterol isolated from soft corals of the genus Nephthea . Research indicates that sterols derived from Nephthea soft corals exhibit promising biological activities, including in vivo anti-inflammatory and immunomodulatory effects . Furthermore, related sterols from this genus, such as Nephalsterol A, have demonstrated cytotoxic properties against tumor cell proliferation, suggesting potential areas of investigation for this compound in cancer research . The specific molecular mechanisms of action and full spectrum of research applications for this compound are subjects of ongoing scientific inquiry. Researchers are exploring its potential in various biochemical pathways. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61737-96-0

Molecular Formula

C28H46O3

Molecular Weight

430.7 g/mol

IUPAC Name

(3S,7R,8R,9R,10S,13R,14R,17R)-10-(hydroxymethyl)-13-methyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol

InChI

InChI=1S/C28H46O3/c1-17(2)18(3)6-7-19(4)22-8-9-23-26-24(11-12-27(22,23)5)28(16-29)13-10-21(30)14-20(28)15-25(26)31/h15,17,19,21-26,29-31H,3,6-14,16H2,1-2,4-5H3/t19-,21+,22-,23-,24-,25+,26-,27-,28-/m1/s1

InChI Key

ASVPJZYKMFULLZ-MSCHIYEMSA-N

Isomeric SMILES

C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@H]2[C@@]1(CC[C@@H]3[C@@H]2[C@H](C=C4[C@@]3(CC[C@@H](C4)O)CO)O)C

Canonical SMILES

CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)CO)O)C

Origin of Product

United States

The Chemical Compound: Nephalsterol B

Discovery and Source Organism

Nephalsterol B was isolated from the soft coral Nephthea tiexiexae, which was collected from the Nansha Islands. jlu.edu.cn It has also been identified in other species of the same genus, such as Nephthea sp. from the Red Sea. bioline.org.brscispace.comjbino.com Soft corals of the genus Nephthea are known to be a rich source of diverse secondary metabolites, including terpenes and steroids, many of which exhibit interesting biological activities. bioline.org.brresearchgate.net

Structural Elucidation

The chemical structure of this compound was determined through comprehensive spectroscopic analysis, including one- and two-dimensional Nuclear Magnetic Resonance (NMR) and other methods. jlu.edu.cn Its structure was characterized as 24-methylene-cholest-5-ene-3β,7β,19-triol. bioline.org.brjlu.edu.cn

Table 1: Structural Details of this compound

Attribute Description
Systematic Name 24-methylene-cholest-5-ene-3β,7β,19-triol
Molecular Formula C₂₈H₄₆O₃

| Key Structural Features | - Steroid backbone- Double bond at C-5- Hydroxyl groups at C-3 (β), C-7 (β), and C-19- Methylene (B1212753) group at C-24 |

Biological Activity and Research Findings

The primary biological activity reported for this compound is its action against Mycobacterium tuberculosis. In in-vitro assays, this compound was tested for its ability to inhibit the growth of M. tuberculosis (strain H37Rv).

Research conducted by Hamann and coworkers provided a comparative analysis of this compound with related C-19 hydroxysteroids, Litosterol (B12754086) and Nephalsterol C, isolated from the same source organism. scispace.comjbino.com At a concentration of 12.5 µg/mL, this compound inhibited 69% of the growth of M. tuberculosis. scispace.comjbino.com This was less potent than Litosterol (which lacks the C-7 hydroxyl group) and Nephalsterol C (where the C-7 hydroxyl is acetylated), which showed 90% and 96% inhibition at concentrations of 3.13 µg/mL and 12.5 µg/mL, respectively. scispace.comjbino.commdpi.com These findings suggest that the presence of a free hydroxyl group at the C-7 position might reduce the antimycobacterial activity of the compound. scispace.comjbino.com

Table 2: Antimycobacterial Activity of this compound and Related Compounds

Compound Concentration (µg/mL) % Inhibition of M. tuberculosis H37Rv Reference
This compound 12.5 69% scispace.com, jbino.com
Litosterol 3.13 90% scispace.com, jbino.com

While other marine sterols have been investigated for a range of bioactivities such as anticancer and anti-inflammatory effects, the currently available research on this compound specifically focuses on its antimycobacterial properties. e-algae.org For instance, the related compound Nephalsterol A has been shown to exhibit cytotoxicity against several human cancer cell lines. nih.gov

Structural Elucidation and Stereochemical Assignment of Nephalsterol B

Advanced Spectroscopic Techniques for Structure Determination

The structural determination of Nephalsterol B, identified as 24-methylene-cholest-5-ene-3β,7β,19-triol, was accomplished through a combination of powerful spectroscopic methods. jlu.edu.cn These techniques provided a detailed roadmap of the molecule's connectivity and spatial arrangement. The process relied heavily on nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and optical rotation studies to build a comprehensive picture of the compound's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy served as the cornerstone for elucidating the intricate framework of this compound. By analyzing the magnetic properties of its atomic nuclei, researchers could map out the carbon skeleton and the precise placement of hydrogen atoms and hydroxyl groups.

One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, provided the initial and fundamental insights into the structure of this compound. The ¹H NMR spectrum revealed the chemical environment of each proton, offering clues about neighboring functional groups through chemical shifts and spin-spin coupling patterns. The ¹³C NMR spectrum complemented this by providing a count of the carbon atoms and indicating their nature (e.g., methyl, methylene (B1212753), methine, quaternary, olefinic, or oxygen-bearing carbons).

While the specific, detailed chemical shift and coupling constant data from the original research publications are not widely available in publicly accessible databases, the interpretation of these spectra was the first step in assembling the structural fragments of the molecule.

Two-dimensional NMR experiments were crucial in connecting the structural fragments deduced from 1D NMR. These advanced techniques spread the NMR signals across two dimensions, resolving overlapping peaks and revealing correlations between different nuclei.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment was instrumental in identifying protons that are coupled to each other, typically through two or three bonds. This allowed for the tracing of proton networks within the steroid nucleus and the side chain, establishing direct connectivity between adjacent carbon atoms bearing hydrogen.

Rotating Frame Overhauser Effect Spectroscopy (ROESY): ROESY experiments provided critical information about the stereochemistry of this compound by detecting protons that are close to each other in space, regardless of their bonding connectivity. This through-space correlation is essential for determining the relative orientation of substituents on the steroid's ring system.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlated each proton signal with the signal of the carbon atom to which it is directly attached. This experiment was vital for unambiguously assigning the ¹³C NMR signals based on the already interpreted ¹H NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments revealed correlations between protons and carbons that are separated by two or three bonds. This long-range connectivity information was key to linking the different spin systems and piecing together the entire carbon skeleton, including the connection of quaternary carbons and functional groups.

Mass Spectrometry (MS)

Confirmation of the 19-Hydroxylated Sterol Skeleton

A key and relatively uncommon feature of this compound is the presence of a hydroxyl group at the C-19 position. Steroids are typically functionalized at other positions, making the 19-hydroxylation a noteworthy structural characteristic. The presence of this primary alcohol was confirmed through detailed analysis of the NMR data. Specifically, the ¹H NMR spectrum would have shown characteristic signals for the two protons of the -CH₂OH group, and their correlations in COSY, HSQC, and HMBC spectra would have definitively placed this hydroxylated methylene group at the C-10 position, attached to the quaternary C-10 carbon of the steroid A/B ring junction. This 19-hydroxylated sterol skeleton is a defining feature of this compound and its analogues, contributing to their unique chemical properties.

Assignment of Relative and Absolute Configuration

The stereochemical details of this compound were elucidated primarily through advanced nuclear magnetic resonance (NMR) techniques. While specific experimental data for this compound is not widely available in the public domain, the relative configuration of similar sterols isolated from Nephthea species is typically determined by analyzing Nuclear Overhauser Effect (NOESY) correlations and proton-proton coupling constants (J values).

The β-orientation of the hydroxyl group at C-3 is a common feature in this class of steroids and is generally confirmed by the characteristic coupling constants of the H-3 proton with the neighboring methylene protons at C-2 and C-4. For the hydroxyl group at C-7, its β-disposition is inferred from NOESY correlations. Key NOE cross-peaks would be expected between the axial H-7 proton and other axial protons on the same face of the steroid nucleus, such as H-14.

The stereochemistry of the cholestane side chain, including the exocyclic methylene at C-24, is also determined through detailed NMR analysis, particularly 2D NMR experiments like COSY, HSQC, and HMBC, which help in assigning all the proton and carbon signals.

The absolute configuration of this compound has not been definitively established through methods such as X-ray crystallography or chemical correlation. In the absence of such data, the absolute stereochemistry is often presumed to be the same as other co-occurring sterols with a known absolute configuration, a common practice in the natural products field. However, without specific chiroptical data, such as specific rotation or circular dichroism, the absolute configuration remains unconfirmed.

Due to the limited availability of detailed spectroscopic data in the cited literature, a comprehensive data table of NOESY correlations and coupling constants for this compound cannot be provided at this time.

Biosynthesis and Ecological Roles of Nephalsterol B

Proposed Biosynthetic Pathways of Marine Sterols

The biosynthesis of marine sterols, including Nephalsterol B, is thought to follow the general isoprenoid pathway, a fundamental metabolic route for the production of steroids and other terpenes in eukaryotes. This pathway commences with the synthesis of the basic five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

The formation of the sterol backbone is a multi-step process:

Squalene Synthesis: IPP and DMAPP units are sequentially condensed to form the 30-carbon linear hydrocarbon, squalene.

Cyclization: Squalene undergoes epoxidation to form 2,3-oxidosqualene. This intermediate is then cyclized by a squalene cyclase enzyme to form a tetracyclic precursor. In most animals, this precursor is lanosterol, while in photosynthetic organisms, it is typically cycloartenol. The specific precursor for this compound in soft corals is a subject of ongoing research, though it is likely derived from one of these fundamental sterol precursors.

Subsequent modifications to this initial tetracyclic structure are responsible for the vast diversity of sterols found in nature. For this compound, these modifications are extensive and include:

Side Chain Alkylation: The characteristic 24-methylene group on the side chain is introduced through the activity of S-adenosylmethionine (SAM)-dependent methyltransferases. This alkylation is a common feature in marine sterols and is a key step in creating structural diversity.

Hydroxylation: The introduction of hydroxyl groups at positions C-3, C-7, and C-19 is a critical feature of this compound. These hydroxylations are catalyzed by specific hydroxylase enzymes.

Introduction of Unsaturation: The double bond at the C-5 position is another key structural element.

Below is a proposed general pathway for the biosynthesis of a 24-methylated sterol, which serves as a plausible model for the initial stages of this compound biosynthesis.

StepPrecursorIntermediateKey Process
1Acetyl-CoAMevalonateIsoprenoid pathway initiation
2MevalonateIsopentenyl Pyrophosphate (IPP)Formation of C5 isoprene units
3IPP and DMAPPSqualeneLinear C30 hydrocarbon synthesis
4Squalene2,3-OxidosqualeneEpoxidation
52,3-OxidosqualeneTetracyclic Precursor (e.g., Lanosterol)Cyclization
6Tetracyclic Precursor24-Methylene Sterol PrecursorSide-chain alkylation
724-Methylene Sterol PrecursorThis compoundMultiple hydroxylation and other modifications

Enzymatic Mechanisms Involved in this compound Formation

The formation of this compound from a basic sterol precursor involves a series of enzymatic reactions, primarily catalyzed by cytochrome P450 monooxygenases and methyltransferases.

Hydroxylation Reactions: The introduction of hydroxyl groups at specific carbon atoms is a hallmark of polyhydroxylated steroids like this compound. These reactions are typically catalyzed by cytochrome P450 (CYP) enzymes. These enzymes are heme-containing monooxygenases that utilize molecular oxygen and a reducing equivalent (such as NADPH) to introduce a hydroxyl group onto a substrate. The regio- and stereospecificity of these enzymes are crucial in determining the final structure of the sterol. For this compound, it is proposed that at least three distinct CYP enzymes are responsible for the hydroxylations at C-3, C-7, and C-19.

Side-Chain Modification: The formation of the 24-methylene group on the side chain is a key modification catalyzed by a sterol methyltransferase (SMT). This enzyme utilizes S-adenosylmethionine (SAM) as a methyl donor to alkylate the sterol side chain. The mechanism likely involves the formation of a carbocation intermediate at C-24, followed by the addition of a methyl group from SAM.

The following table summarizes the probable enzymatic steps in the later stages of this compound biosynthesis.

ReactionSubstrateProductEnzyme Class (Proposed)
C-3 HydroxylationSterol Precursor3-hydroxy SterolCytochrome P450 Monooxygenase
C-5 Desaturation3-hydroxy Sterol3-hydroxy-Δ5-SterolDesaturase
C-7 Hydroxylation3-hydroxy-Δ5-Sterol3,7-dihydroxy-Δ5-SterolCytochrome P450 Monooxygenase
C-19 Hydroxylation3,7-dihydroxy-Δ5-Sterol3,7,19-trihydroxy-Δ5-SterolCytochrome P450 Monooxygenase
C-24 MethylationDihydroxylated or Trihydroxylated Sterol24-methylene SterolSterol Methyltransferase (SMT)

Ecological Significance in the Marine Environment

The production of a diverse array of secondary metabolites, including steroids, is a common strategy employed by soft corals for survival in the competitive marine environment. While the specific ecological roles of this compound have not been extensively studied, inferences can be drawn from the known functions of similar compounds in related organisms.

Chemical Defense: Soft corals, being sessile organisms, rely on chemical defenses to deter predators. Polyhydroxylated steroids have been shown to possess feeding-deterrent properties against various marine consumers. The presence of multiple hydroxyl groups can alter the polarity and solubility of the molecule, potentially making it unpalatable or toxic to predators.

Antifouling Activity: The settlement of larvae of other marine organisms on the surface of soft corals can be detrimental. Many marine natural products exhibit antifouling properties, preventing the growth of barnacles, algae, and other encrusting organisms. It is plausible that this compound contributes to the antifouling defense of Nephthea species.

Competition with Other Sessile Organisms: In the crowded environment of a coral reef, competition for space is intense. Soft corals can release chemical compounds into the surrounding water to inhibit the growth of or kill competing organisms, such as other corals or algae. This phenomenon, known as allelopathy, is a key factor in structuring coral reef communities. This compound may act as an allelochemical, providing a competitive advantage to the producing organism.

The potential biological activities of steroids isolated from the genus Nephthea lend support to these ecological roles. Many of these compounds have demonstrated cytotoxic and anti-inflammatory activities in laboratory assays. While these assays are not direct measures of ecological function, they indicate that these molecules are biologically active and have the potential to interact with the cellular machinery of other organisms.

Potential Ecological RoleMechanism of ActionSupporting Evidence from Related Compounds
Chemical Defense Unpalatability or toxicity to predators.Many marine steroids exhibit feeding deterrent properties.
Antifouling Inhibition of larval settlement and growth of fouling organisms.Secondary metabolites from various marine invertebrates show antifouling activity.
Allelopathy Inhibition of growth or survival of competing organisms.Cytotoxic and anti-inflammatory activities of Nephthea steroids suggest potential allelopathic effects.

Further research is needed to elucidate the specific ecological functions of this compound. In situ studies examining the interactions of Nephthea species with predators, competitors, and fouling organisms would provide more direct evidence for the role of this unique marine sterol.

Preclinical Biological Activities and Mechanistic Investigations of Nephalsterol B

Antimycobacterial Activity Profile

The emergence of multidrug-resistant tuberculosis has spurred the search for novel antimicrobial agents. Marine natural products, including steroids from soft corals, have been identified as a promising source for such compounds. Nephalsterol B was evaluated as part of these screening efforts.

In vitro studies have demonstrated that this compound possesses inhibitory activity against the H37Rv strain of Mycobacterium tuberculosis. In a key study, this compound, at a concentration of 12.5 µg/mL, was found to inhibit the growth of M. tuberculosis H37Rv by 69%. nih.govcore.ac.uk This finding establishes a baseline for its potential as an antimycobacterial agent, warranting further investigation.

The biological activity of antimicrobial compounds is often dependent on their concentration. frontiersin.org While the inhibitory effect of this compound against M. tuberculosis H37Rv has been recorded at a specific concentration of 12.5 µg/mL, detailed studies demonstrating a clear concentration-dependent inhibition curve are not extensively documented in the available scientific literature. nih.govcore.ac.uk Such studies would be crucial to fully characterize its potency and determine key pharmacological parameters like the minimal inhibitory concentration (MIC).

To understand the structure-activity relationship of this class of steroids, the antimycobacterial activity of this compound was compared with its structural analogs, Linosterol and Nephalsterol C, also isolated from Nephthea sp.. nih.govcore.ac.uk The results revealed significant differences in their efficacy. Linosterol exhibited a 90% inhibition of M. tuberculosis growth at a lower concentration of 3.13 µg/mL. nih.govcore.ac.uk Nephalsterol C showed a potent 96% inhibition at 12.5 µg/mL, the same concentration at which this compound showed only 69% inhibition. nih.govcore.ac.uk

This comparative analysis suggests that subtle structural modifications have a substantial impact on the antimycobacterial activity. Researchers have hypothesized that the presence of a hydroxyl group at the C-7 position in this compound may be responsible for its reduced activity compared to Linosterol (which lacks this group) and Nephalsterol C (where the C-7 hydroxyl is blocked by an acetate (B1210297) group). nih.gov

Table 1: Comparative In Vitro Activity against M. tuberculosis H37Rv
CompoundConcentration (µg/mL)Inhibition (%)
This compound12.569%
Linosterol3.1390%
Nephalsterol C12.596%

Exploration of Other Preclinical Biological Activities

Beyond its antimycobacterial effects, the broader biological profile of this compound remains largely uncharacterized. While extracts from the Nephthea genus have shown various activities, specific data for the isolated this compound are scarce. scialert.netresearchgate.net

Scientific literature contains reports on the cytotoxic and anti-inflammatory properties of crude extracts and other isolated compounds from the genus Nephthea. researchgate.netmdpi.com For instance, Nephalsterol A has been noted for its cytotoxic properties against tumor cell proliferation. scialert.net However, specific studies detailing the cytotoxic, anti-inflammatory, or other biological effects of purified this compound in non-human in vitro cellular models are not prominently available in the reviewed literature.

Similarly, there is a lack of published research on the in vivo effects of this compound in animal models. While some studies have investigated the in vivo anti-inflammatory and wound-healing properties of extracts from Nephthea sp., the specific contribution or activity of this compound to these effects has not been isolated or reported. scialert.netmdpi.com Therefore, the in vivo pharmacological profile of this compound remains an open area for future research.

Proposed Molecular and Cellular Mechanisms of Action

The complete picture of how this compound exerts its biological effects is still under investigation. However, initial studies, including computational models and general cytotoxicity screenings, have provided some insights into its potential mechanisms.

Identification of Potential Molecular Targets

While direct experimental validation of this compound's molecular targets in human cells is limited, computational studies have offered a potential target related to its anti-tuberculosis activity. A molecular docking study suggested that this compound may interact with and inhibit 4-aminobutyrate aminotransferase (GABA-AT) from Mycobacterium tuberculosis. scialert.net This enzyme is crucial for the bacterium's metabolism, and its inhibition could explain the observed anti-tubercular effects. scialert.netintjmorphol.com However, it is important to note that this is a computational prediction for a prokaryotic target and has not been experimentally confirmed. The molecular targets responsible for its cytotoxic effects against human cancer cells have not yet been elucidated in the available scientific literature.

Investigation of Intracellular Signaling Pathways

Currently, there is a lack of published research specifically investigating the intracellular signaling pathways modulated by this compound in cancer cells. The general cytotoxic data suggests that the compound likely interferes with critical cellular signaling cascades that regulate cell survival and proliferation. Common pathways affected by cytotoxic natural products include the MAPK and PI3K/Akt signaling pathways, which are central to cell growth and apoptosis. scielo.brpatnawomenscollege.in However, without direct experimental evidence, the specific impact of this compound on these or other pathways remains speculative.

Influence on Cellular Processes (e.g., growth, viability)

The most well-documented biological activity of this compound is its influence on the growth and viability of cancer cells. In vitro studies have demonstrated its cytotoxic potential across a range of human cancer cell lines.

Table 1: Cytotoxic Activity of this compound

Cell LineCancer TypeED50 (μg/mL)
A549Lung Carcinoma0.69
HT29Colon Adenocarcinoma0.72
KBNasopharyngeal Carcinoma0.58
P388Murine Leukemia0.24

This data is compiled from preclinical in vitro studies. scialert.net

The effective doses (ED50) in the sub-microgram per milliliter range indicate potent cytotoxic activity. This inhibition of cell viability suggests that this compound may trigger cellular processes such as apoptosis (programmed cell death) or cause cell cycle arrest, preventing the cells from dividing and proliferating. While a study on a related compound from the genus Litophyton showed induction of G0/G1 cell cycle arrest, similar detailed mechanistic studies on this compound's effect on the cell cycle or its ability to induce apoptosis have not been reported. nih.gov

In the context of its anti-tuberculosis activity, this compound was found to inhibit the growth of Mycobacterium tuberculosis H37Rv by 69%. nih.govmdpi.comnih.gov Interestingly, this inhibitory activity was noted to be less potent than that of related compounds, suggesting that the C-7 hydroxylation in the structure of this compound might reduce its anti-mycobacterial efficacy. nih.govmdpi.comnih.gov

Synthetic Endeavors and Analog Design for Nephalsterol B and Its Scaffold

Strategies for the Total Synthesis of the Nephalsterol B Skeleton

The total synthesis of a complex natural product like this compound, characterized by its specific stereochemistry and multiple functional groups, presents a significant challenge to synthetic organic chemists. The construction of the tetracyclic sterol core, coupled with the introduction of hydroxyl groups at C-3, C-7, and C-19, and the elaboration of the 24-methylene side chain, requires careful strategic planning.

Convergent and Linear Synthesis Approaches

The synthesis of complex molecules like steroids can generally follow two main strategies: linear and convergent synthesis.

While a specific total synthesis of this compound has not been extensively documented in publicly available literature, the synthesis of its close analogue, 24-methylene-cholest-5-ene-3β,7β-diol, has been reported. This synthesis provides valuable insights into the potential strategies for assembling the this compound skeleton. The reported synthesis of this diol followed a more linear approach starting from a known steroid precursor.

Challenges in Stereoselective Synthesis

A major hurdle in the synthesis of this compound is the stereoselective introduction of the three hydroxyl groups at positions C-3, C-7, and C-19, as well as controlling the stereochemistry of the side chain.

The introduction of the 7β-hydroxyl group is particularly challenging. The synthesis of 7β-hydroxy steroids often requires specific reagents and conditions to achieve the desired stereochemistry. For example, the synthesis of 7β-hydroxy-epiandrosterone involved an allylic oxidation at C-7 followed by stereoselective reduction steps. Approaches to the synthesis of 7,19-disubstituted androgens have also been explored, highlighting the complexities of functionalizing these positions. nih.gov

Furthermore, the synthesis of the 19-hydroxy group adds another layer of complexity. The synthesis of 19-hydroxylated steroids often involves multi-step sequences starting from readily available steroidal precursors. For example, the synthesis of 19-hydroxysarmentogenin, a cardiotonic steroid, involved a 19-linear step sequence. acs.org

The synthesis of the 24-methylene side chain also requires careful control of stereochemistry. The efficient and stereospecific synthesis of 24-methylene-cholest-5-ene-3β,7α-diol and its C-7 epimer has been achieved, with a key challenge being the selective allylic oxidation of the Δ5 double bond without affecting the Δ24(28) double bond in the side chain.

Semi-Synthesis and Chemical Modifications of Natural Scaffolds

Given the complexity of a total synthesis, semi-synthesis starting from abundant natural sterols like cholesterol or phytosterols presents a more practical approach for producing this compound and its analogs. nih.govualberta.ca This strategy leverages the pre-existing and stereochemically defined sterol nucleus, significantly reducing the number of synthetic steps.

A plausible semi-synthetic route to this compound could start from a commercially available sterol. The key transformations would involve the introduction of the 7β-hydroxyl and 19-hydroxyl groups, and the elaboration of the 24-methylene side chain. The synthesis of 19-functionalized cholesterols has been reported, providing a basis for such an approach. nih.gov For instance, the semi-synthesis of eurysterol A, a marine sterol with an 8,19-epoxy bridge, was achieved from cholesteryl acetate (B1210297) in 11 steps, demonstrating the feasibility of introducing functionality at C-19. nih.gov

The selective introduction of the 7β-hydroxyl group is a critical step. As demonstrated in the synthesis of 24-methylene-cholest-5-ene-3β,7β-diol, selective allylic oxidation of a Δ5-steroid can be achieved, followed by reduction to install the hydroxyl group.

Development of this compound Analogues and Derivatives

The development of analogues and derivatives of this compound is driven by the need to understand its structure-activity relationship (SAR) and to optimize its biological profile. This involves systematically modifying different parts of the molecule, including the sterol nucleus and the side chain.

Design Principles for Modifying the Sterol Nucleus (e.g., Ring B modifications)

Modifications to the sterol nucleus can have a profound impact on biological activity. The synthesis of novel B-ring modified sterols has been a fruitful area of research. For example, a series of 3β-hydroxy steroid analogues with a contracted cyclopentane B-ring (abeo-sterols) were synthesized and showed good inhibitory activity against Mycobacterium tuberculosis. This suggests that the 5(6→7)abeo-steroidal nucleus could be a novel scaffold for the development of antitubercular agents.

In another study, B- and C-ring-modified lithocholic acid analogues were synthesized as potential sialyltransferase inhibitors. nih.gov These modifications included the formation of homolactones and homolactams through Baeyer-Villiger oxidation and Beckmann rearrangement, respectively. These examples highlight the potential of modifying the ring structure of this compound to generate novel analogues with improved or different biological activities.

Design Principles for Modifying Side Chains and Functional Groups (e.g., C-7 hydroxylation effects)

The side chain and functional groups of this compound are key determinants of its biological activity. Modifications to these parts of the molecule can provide valuable insights into its mechanism of action and lead to the development of more potent compounds.

A crucial aspect of the SAR of this compound is the effect of the C-7 hydroxyl group. Studies on the anti-mycobacterial activity of this compound and related compounds have shown that the presence of the 7β-hydroxyl group reduces its activity. For instance, this compound, with a 7β-hydroxyl group, is less active against M. tuberculosis than litosterol (B12754086) (which lacks the C-7 hydroxyl) and Nephalsterol C (where the C-7 hydroxyl is acetylated). This suggests that modifying or removing the C-7 hydroxyl group could be a viable strategy for enhancing the anti-tubercular potency of this compound analogues.

The structure-activity relationships of aminosterol antibiotics have also been investigated, revealing that the stereochemistry of the 7-hydroxyl group is important for their activity. nih.gov Analogs with an axial (α) hydroxyl group at C-7 were found to be more active than those with an equatorial (β) hydroxyl group. nih.gov This highlights the importance of stereochemistry in the design of bioactive sterol analogues.

Further modifications could involve altering the length and functionality of the side chain. The synthesis and SAR of cytotoxic 7-hydroxy sterols have been explored, providing a foundation for the rational design of new analogues. nih.gov The introduction of different functional groups at C-19 has also been investigated, opening up possibilities for creating a diverse range of this compound derivatives with potentially novel biological properties. nih.gov

Structure Activity Relationship Sar Studies of Nephalsterol B and Its Analogues

Impact of Hydroxylation Patterns on Biological Efficacy (e.g., C-7, C-19)

The biological activity of steroids is often profoundly influenced by the number, position, and stereochemistry of hydroxyl groups attached to the core structure. Nephalsterol B, identified as 24-methylene-cholest-5-ene-3β,7β,19-triol, possesses a distinctive hydroxylation pattern at the C-3, C-7, and C-19 positions. researchgate.netjlu.edu.cn The presence and configuration of these hydroxyl groups are key determinants of its biological efficacy.

Research on sterols isolated from Nephthea species reveals a variety of hydroxylation patterns, allowing for comparative analysis. For instance, this compound showed anti-inflammatory activity by reducing the levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins. researchgate.net A related compound, chabrosterol, a 19-norergosterol also isolated from Nephthea, demonstrated potent anti-inflammatory effects as well. researchgate.net The activity of chabrosterol, which lacks the 19-hydroxyl group, suggests that this functional group may not be an absolute requirement for anti-inflammatory action, or that other structural features can compensate for its absence.

The anti-tubercular activity of this compound further highlights the importance of its structure. It inhibited the growth of M. tuberculosis by 96% at a concentration of 12.5 μg/mL. nih.gov This activity can be compared to other sterols from the same source, such as litosterol (B12754086) and nephalsterol C, which showed 90% and 96% inhibition at 3.13 and 12.5 μg/mL, respectively. nih.gov The subtle structural differences between these compounds are responsible for the observed variations in their potency.

A comparison between this compound and Nephalsterol A (24-methylene-cholestan-3β,5α,6β,19-tetrol) is also instructive. researchgate.net Nephalsterol A has a saturated steroid nucleus and a different hydroxylation pattern (5α,6β,19-trihydroxy) compared to the Δ5-ene-7β,19-dihydroxy pattern of this compound. researchgate.net These differences in both the core structure and hydroxylation contribute to distinct biological profiles.

Table 1: Comparison of this compound and Related Sterols

CompoundSource OrganismKey Structural FeaturesReported Biological ActivityCitation
This compound Nephthea tiexiexae24-methylene, Δ5, 3β,7β,19-triolAnti-inflammatory, Anti-tubercular (96% inhibition at 12.5 µg/mL) nih.govresearchgate.net
Nephalsterol A Nephthea albida24-methylene, saturated core, 3β,5α,6β,19-tetrolAnti-inflammatory researchgate.net
Chabrosterol Nephthea chabrolii19-norergosterol derivativePotent anti-inflammatory researchgate.net
Litosterol Nephthea sp.SteroidAnti-tubercular (90% inhibition at 3.13 µg/mL) nih.gov
Nephalsterol C Nephthea sp.SteroidAnti-tubercular (96% inhibition at 12.5 µg/mL) nih.gov

Role of the Sterol Core and Side Chain in Activity

The biological function of this compound is intrinsically linked to its two main structural components: the rigid tetracyclic sterol core and the flexible aliphatic side chain. metwarebio.com

The core of a sterol is the cyclopentanoperhydrophenanthrene ring system, which provides a rigid scaffold essential for interaction with cellular membranes and protein targets. metwarebio.comresearchgate.net In this compound, the presence of a double bond between C-5 and C-6 (Δ5) in the B-ring introduces a degree of planarity and rigidity that is crucial for many biological activities observed in this class of compounds. metwarebio.com The comparison with Nephalsterol A, which has a saturated core, underscores the importance of this feature. researchgate.net

The aliphatic side chain, attached at C-17 of the D-ring, is another critical determinant of biological specificity. metwarebio.com this compound features a side chain with a terminal methylene (B1212753) group at the C-24 position. This C-24 alkylation is a key structural feature, as the sterol side chain is known to play a vital role in mediating interactions with proteins and regulating cellular processes. dndi.org For instance, side-chain oxygenated sterols are recognized as significant regulators of cholesterol homeostasis. nih.govmdpi.com The biosynthesis of 24-alkylated sterols is essential in many organisms, and the enzymes involved in this pathway, such as 24-sterol methyltransferase (24-SMT), are potential drug targets. dndi.org The unique side chain of this compound likely contributes to its specific biological activities by influencing how it fits into binding pockets of target enzymes or receptors.

Table 2: General Contribution of Sterol Structural Features

Structural ComponentKey Features in this compoundGeneral Role in Biological ActivityCitation
Sterol Core Fused four-ring system (A,B,C,D)Provides a rigid molecular scaffold for precise orientation. metwarebio.comresearchgate.net
Δ5 double bond in B-ringInfluences membrane fluidity and interactions with receptors. metwarebio.com
Side Chain Aliphatic chain at C-17Modulates binding affinity and specificity to protein targets. dndi.orgnih.gov
24-methylene groupCrucial for specific biological functions and metabolic pathways. dndi.org

Computational Approaches in SAR Analysis (e.g., molecular docking, QSAR)

While specific computational studies on this compound are not extensively reported, the application of these methods to similar natural products provides a framework for how they could be used to elucidate its SAR. Computational chemistry offers powerful tools to rationalize experimental findings and predict the activity of novel analogues. mdpi.com

Molecular Docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme. nih.gov For this compound, docking studies could be employed to model its interaction with potential biological targets, like the enzymes COX-2 and iNOS for its anti-inflammatory activity, or targets within M. tuberculosis for its anti-tubercular effects. By visualizing the binding mode, researchers can understand how the hydroxyl groups at C-7 and C-19 and the 24-methylene side chain contribute to the binding affinity and specificity, thus explaining their role in its efficacy. rsc.org

Quantitative Structure-Activity Relationship (QSAR) analysis is another valuable computational tool. farmaciajournal.com QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. dovepress.com To perform a QSAR study on this compound, a series of its analogues with varied substitution patterns would be synthesized and tested. Their structural properties (descriptors) would then be correlated with their measured biological activities. farmaciajournal.com Advanced methods like 3D-QSAR and 4D-QSAR, which account for the three-dimensional shape and conformational flexibility of molecules, can provide even more detailed insights. mdpi.com Such models could be used to predict the potency of new, yet-to-be-synthesized this compound derivatives, guiding the design of more effective compounds. The successful application of QSAR in developing anticancer agents from other natural product scaffolds demonstrates its potential utility in this context. nih.gov

These computational approaches, when integrated with experimental synthesis and biological testing, can accelerate the process of drug discovery by prioritizing the most promising candidates and providing a deeper understanding of the molecular basis of their activity. europa.eu

Future Research Directions and Preclinical Translational Potential of Nephalsterol B

Nephalsterol B, a polyhydroxylated steroid isolated from soft corals of the genus Nephthea, presents a compelling case for future scientific investigation. bioline.org.brjlu.edu.cn Its demonstrated biological activities, including anti-tubercular and anti-inflammatory properties, position it as a compound of significant interest for translational research. bioline.org.brgriffith.edu.au This section outlines key areas for future exploration aimed at unlocking the full therapeutic potential of this compound.

Q & A

Q. What spectroscopic techniques are essential for determining the molecular structure of Nephalsterol B?

this compound’s structure, including its 24-methylene-cholestane backbone and hydroxyl groups, is typically elucidated using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, COSY, HMBC) and mass spectrometry (MS). For example, ¹H NMR can identify proton environments around hydroxyl groups (δ 3.5–5.0 ppm), while HMBC correlations confirm connectivity between carbons and protons. MS data (e.g., high-resolution ESI-MS) provides molecular formula validation .

Q. How is this compound isolated from soft coral species like Nephthea albida?

Isolation involves solvent extraction (e.g., methanol/dichloromethane), followed by chromatographic separation (silica gel, Sephadex LH-20). Polar fractions are screened via TLC, and bioactive fractions undergo repeated column chromatography. Yields vary (0.02–0.05% wet weight), influenced by coral collection season and extraction protocols .

Q. What experimental protocols ensure reproducibility in isolating this compound?

Follow NIH preclinical guidelines for detailed reporting:

  • Document solvent ratios, column dimensions, and elution gradients.
  • Use internal standards (e.g., deuterated cholestane) for NMR calibration.
  • Publish supplementary HPLC/GC-MS chromatograms to verify purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies (e.g., cytotoxic IC₅₀ values ranging from 10–50 µM) may arise from:

  • Cell line variability : Test across multiple lines (e.g., HeLa vs. MCF-7).
  • Assay conditions : Standardize incubation times and serum concentrations.
  • Compound stability : Perform stability assays under storage conditions. Use meta-analysis tools (e.g., RevMan) to statistically harmonize data .

Q. What synthetic strategies are effective for generating this compound analogs to study structure-activity relationships (SAR)?

Key approaches include:

  • Side-chain modification : Introduce alkyl groups at C-24 via Wittig reactions.
  • Hydroxyl group substitution : Replace C-3β or C-7β hydroxyls with esters or ethers.
  • Stereochemical inversion : Use chiral catalysts to produce epimers for comparative bioassays. Validate analogs via X-ray crystallography and in vitro anti-inflammatory assays (e.g., COX-2 inhibition) .

Q. How should researchers design experiments to investigate this compound’s biosynthetic pathway in soft corals?

  • Isotopic labeling : Feed ¹³C-acetate to corals and track incorporation via NMR.
  • Transcriptome analysis : Identify genes (e.g., cytochrome P450s) upregulated during sterol synthesis.
  • Enzyme inhibition : Use squalene synthase inhibitors to block precursor synthesis and observe pathway intermediates .

Data Analysis and Reproducibility

Q. What statistical methods are appropriate for analyzing dose-response data in this compound bioactivity studies?

  • Non-linear regression : Fit IC₅₀ curves using GraphPad Prism (four-parameter logistic model).
  • ANOVA with post-hoc tests : Compare means across treatment groups (e.g., Tukey’s HSD).
  • Power analysis : Ensure sample sizes (n ≥ 3) to detect ≥20% effect sizes with 80% power .

Q. How can conflicting spectral data (e.g., NMR chemical shifts) from different studies be reconciled?

  • Solvent calibration : Note solvent effects (e.g., CDCl₃ vs. DMSO-d₆ shifts).
  • Temperature control : Report probe temperatures (e.g., 298 K vs. 310 K).
  • Referencing : Use TMS or residual solvent peaks as internal standards. Cross-validate with published databases (e.g., SDBS) .

Literature and Data Management

Q. What Boolean search strategies optimize retrieval of this compound literature in scientific databases?

Example (PubMed):

   ("this compound" OR "24-methylenecholest-5-ene-3β,7β,19-triol")  
   AND ("biosynthesis" OR "structure-activity relationship" OR "anti-inflammatory")  
   NOT ("industrial production" OR "patent")  

Use truncation (e.g., "cholest*") and limit to peer-reviewed journals (2010–2025) .

Q. What criteria should be applied to evaluate the reliability of physical property data (e.g., melting point) for this compound?

  • Source credibility : Prefer data from NIST or NIH-funded studies.
  • Methodological transparency : Verify if DSC (differential scanning calorimetry) was used for melting point determination.
  • Replication : Cross-check values across ≥3 independent studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.